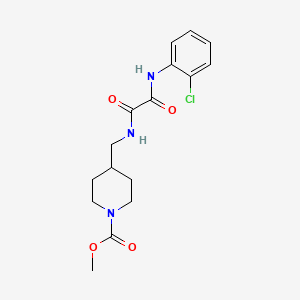

Methyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a methyl carboxylate group at position 1 and a methylene-linked 2-chlorophenyl acetamide substituent at position 2.

Properties

IUPAC Name |

methyl 4-[[[2-(2-chloroanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O4/c1-24-16(23)20-8-6-11(7-9-20)10-18-14(21)15(22)19-13-5-3-2-4-12(13)17/h2-5,11H,6-10H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMJPIUHSGVKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives, characterized by the presence of a piperidine ring and functional groups that enhance its biological activity. The molecular formula is , and it has a molecular weight of approximately 303.78 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antibacterial Activity :

- Enzyme Inhibition :

- Anticancer Potential :

- Hypoglycemic Effects :

Case Study 1: Antibacterial Efficacy

A series of synthesized piperidine derivatives were tested for antibacterial activity. Among them, compounds structurally related to this compound demonstrated significant inhibition against Staphylococcus aureus with IC50 values ranging from 0.5 to 1.5 µg/mL .

Case Study 2: Enzyme Inhibition

In a study evaluating enzyme inhibitory activities, the compound exhibited strong inhibition of urease with an IC50 value of 0.63 µM, suggesting its potential use in treating conditions associated with elevated urea levels .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Binding Affinity : The compound's structure allows it to interact effectively with target proteins, influencing their activity.

- Molecular Docking Studies : Computational studies have suggested favorable interactions between this compound and various biological targets, providing insights into its pharmacological profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Mizolastine (Ethyl 4-(methyl amino)piperidine-1-carboxylate)

- Core Structure : Piperidine with a carboxylate ester.

- Key Substituents: Ethyl ester at position 1, methyl amino group at position 3.

- Pharmacological Activity: Mizolastine is a second-generation antihistamine used for allergic rhinitis and urticaria. Its ethyl ester enhances lipophilicity, improving blood-brain barrier penetration, while the methyl amino group contributes to H1 receptor antagonism .

- The 2-chlorophenyl acetamide substituent likely increases aromatic stacking interactions compared to Mizolastine’s methyl amino group.

Methyl 1-(2-phenylethyl)-4-[phenyl(propionyl)amino]-4-piperidinecarboxylate

- Core Structure : Piperidine with a carboxylate ester.

- Key Substituents : 2-phenylethyl at position 1, phenylpropionylamide at position 4.

- Comparison : The target compound’s 2-chlorophenyl group may enhance receptor binding specificity compared to the phenyl group in this analogue. The acetamide linker in the target compound could improve solubility relative to the propionylamide.

Functional Analogues with 2-Chlorophenyl Moieties

Amlodipine (3-ethyl 5-methyl-2-[(2-azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate)

- Core Structure : Dihydropyridine.

- Key Substituents : 2-chlorophenyl at position 4, ethyl/methyl esters.

- Pharmacological Activity : Calcium channel blocker used for hypertension and angina. The 2-chlorophenyl group enhances binding to L-type calcium channels via hydrophobic interactions .

- Comparison : The target compound’s piperidine core may offer greater conformational rigidity than Amlodipine’s dihydropyridine, affecting target selectivity. Both share 2-chlorophenyl groups, which likely contribute to enhanced receptor affinity.

6-(2-Chlorophenyl)-1-methyl-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

- Core Structure : Triazolobenzodiazepine.

- Key Substituents : 2-chlorophenyl at position 5.

- Pharmacological Activity : Benzodiazepine derivatives typically act as GABA-A receptor modulators. The 2-chlorophenyl group may enhance anxiolytic or sedative effects .

- Comparison : The target compound’s piperidine-acetamide scaffold lacks the triazolobenzodiazepine core, suggesting divergent therapeutic targets. However, both utilize 2-chlorophenyl groups for aromatic interactions.

Key Research Findings and Hypotheses

Role of 2-Chlorophenyl Group : Shared with Amlodipine and benzodiazepine analogues, this substituent likely enhances binding to hydrophobic pockets in target proteins .

Amide Linkers: The acetamide group in the target compound could improve solubility compared to Mizolastine’s amino group or Amlodipine’s azidoethoxy chain.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate?

- Methodological Answer : The synthesis involves coupling 2-((2-chlorophenyl)amino)-2-oxoacetic acid with a piperidine derivative. Key steps include:

- Reagent Selection : Use of NaOH in dichloromethane (DCM) for deprotonation and activation of intermediates .

- Purification : Column chromatography or recrystallization to achieve ≥99% purity, with HPLC validation .

- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for amine:acid chloride) and reaction time (12–24 hrs) to maximize efficiency .

Q. How should researchers ensure safety when handling this compound during synthesis?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (P280 code) .

- Ventilation : Use fume hoods to avoid inhalation (P271 code) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P301+P310 code) .

- Storage : Store in airtight containers at 2–8°C (P403+P233 code) .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm backbone structure (e.g., piperidine ring, amide protons) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .

- X-ray Crystallography : Resolve crystal structure for stereochemistry (e.g., piperidine chair conformation) .

- HPLC : Purity assessment using C18 columns and UV detection .

Advanced Research Questions

Q. How can flow chemistry techniques be applied to optimize the synthesis of this compound?

- Methodological Answer :

- Continuous Flow Setup : Use microreactors to control reaction parameters (e.g., temperature, residence time) and reduce side reactions .

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., reagent concentration, flow rate) .

- In-line Analytics : Integrate FTIR or UV-vis probes for real-time monitoring of intermediates .

Q. What computational strategies are used to predict the biological activity of piperidine-based compounds like this?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding affinity with target receptors (e.g., kinases, GPCRs) .

- QSAR Modeling : Train models on piperidine derivatives’ structural descriptors (e.g., logP, polar surface area) to predict activity .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories using GROMACS .

Q. How to resolve contradictions in crystallographic data vs. computational predictions for this compound’s structure?

- Methodological Answer :

- Validation : Compare experimental XRD data (e.g., unit cell parameters: a=13.286 Å, b=9.1468 Å) with DFT-optimized geometries .

- Polymorph Screening : Use PXRD to detect alternative crystal forms and DSC to assess thermal stability .

- Error Analysis : Calculate R-factors to quantify discrepancies between observed and simulated diffraction patterns .

Q. What are the best practices for designing experiments to study the structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Scaffold Modification : Synthesize derivatives with varied substituents (e.g., halogen substitution on phenyl rings) .

- Biological Assays : Use dose-response curves (IC₅₀ values) in target-specific assays (e.g., enzyme inhibition) .

- Statistical Analysis : Apply ANOVA to identify significant structural contributors to activity .

Q. How to analyze reaction mechanisms for the formation of this compound using kinetic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.